4-(Trifluoromethyl)benzyl chloride

Beschreibung

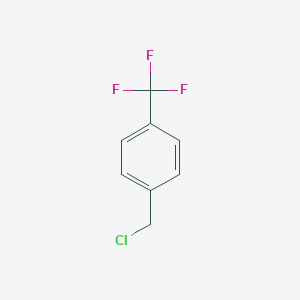

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHDHQVROPEJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239870 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-99-1 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organofluorine Compounds in Modern Science and Technology

Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have a significant impact across various scientific and technological fields. wikipedia.orgnumberanalytics.com The inclusion of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is attributed to several factors, including the small size of the fluorine atom, the high strength of the carbon-fluorine bond which often enhances metabolic stability, and the high electronegativity of fluorine which can influence a compound's lipophilicity and hydrophilicity. nih.govacs.org

These unique properties have led to the widespread use of organofluorine compounds in diverse applications, ranging from pharmaceuticals and agrochemicals to advanced materials. wikipedia.orgnumberanalytics.com An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgnih.gov In the agricultural sector, over half of the chemicals used incorporate carbon-fluorine bonds. wikipedia.org The strategic introduction of fluorine can increase the probability of a drug candidate's success. wikipedia.org

Strategic Importance of Benzyl Halides As Reactive Intermediates

Benzyl (B1604629) halides are a class of organic compounds that feature a halogen atom attached to the carbon of a benzyl group. They are valuable as reactive intermediates in organic synthesis. nih.gov Their utility stems from the ability of the benzylic carbon-halogen bond to participate in various chemical transformations, most notably nucleophilic substitution reactions. youtube.com

These reactions allow for the facile introduction of the benzyl group into a wide array of molecules, forming new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org Benzyl halides are employed in the synthesis of numerous products, including certain dyes, pharmaceuticals, and perfumes. epa.gov The reactivity of benzyl halides can be influenced by the nature of the halogen and the substituents on the aromatic ring, making them versatile tools for chemists. researchgate.net

Overview of 4 Trifluoromethyl Benzyl Chloride As a Pivotal Building Block and Reagent

Fundamental Synthetic Approaches to Benzyl Chlorides Bearing Trifluoromethyl Groups

The preparation of this compound is commonly achieved through a two-step process. The synthesis typically begins with the reduction of p-trifluoromethyl benzaldehyde to p-trifluoromethyl benzyl alcohol. nbinno.com This transformation is often carried out using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727). nbinno.com Following the reduction, the resulting benzyl alcohol is converted to the target chloride. nbinno.com A widely used method for this chlorination step involves the use of thionyl chloride. nbinno.com This approach is favored for its high yield and purity, making it suitable for industrial-scale production. nbinno.com

Another documented route involves the use of a Grignard reagent. In this method, p-chlorobenzotrifluoride is reacted with magnesium, iodine, and a catalytic amount of bromoethane (B45996) in tetrahydrofuran (B95107) to form the corresponding Grignard reagent. google.com This intermediate is then reacted with paraformaldehyde to yield 4-(trifluoromethyl)benzyl alcohol. google.com The final step involves the reaction of the alcohol with hydrochloric acid to produce this compound. google.com This route is noted for its succinctness and high yield. google.com

Advanced Synthetic Transformations Involving this compound

Recent advancements in synthetic chemistry have led to the development of sophisticated methods for the transformation of this compound, enabling the construction of complex molecular architectures.

Electrochemical Reduction Methodologies

Electrochemical methods offer a sustainable and controlled approach to chemical synthesis. These techniques are increasingly being applied to the functionalization of organohalides like this compound.

While specific research on Co(salen)-catalyzed electrochemical reduction of this compound is not extensively detailed in the provided results, the broader context of cobalt-catalyzed electrochemistry provides valuable insights. Cobalt complexes, including those with salen-type ligands, are known to be effective catalysts in electrochemical reactions. For instance, low-coordinate cobalt/pyrox complexes have been successfully employed as electrocatalysts for the carboxylation of various benzyl chlorides and bromides with CO2. chemrxiv.org This process is highly selective for carboxylation over the undesired homocoupling of the benzyl halides. chemrxiv.org The mechanism is proposed to involve the reduction of Co(II) to Co(I), followed by halogen abstraction from the benzyl halide to form an alkyl-Co(III) intermediate. chemrxiv.org This intermediate then undergoes further reduction and reaction with CO2. chemrxiv.org Such cobalt-catalyzed electrochemical systems demonstrate the potential for selective functionalization of benzyl halides. chemrxiv.orgrsc.org

Transition-Metal-Catalyzed Reaction Pathways

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for the formation of C(sp³)–C(sp²) bonds. These reactions couple two different electrophiles, often an alkyl halide and an aryl halide, in the presence of a reducing agent. This approach has been successfully applied to the coupling of benzyl chlorides with aryl chlorides. organic-chemistry.org The use of mixed phosphine/N-heterocyclic carbene (NHC) Ni(II) complexes as catalyst precursors, with magnesium as the reductant, has proven effective for the synthesis of diarylmethanes from benzyl chlorides and aryl chlorides or fluorides. organic-chemistry.org This method is advantageous as it avoids the pre-formation of organometallic reagents. organic-chemistry.org The reaction scope is broad, accommodating a variety of substituted benzyl and aryl halides. organic-chemistry.org

The development of nickel catalysts for stereospecific cross-coupling reactions of benzylic alcohol derivatives has also been a significant area of research. nih.gov These methods often rely on the formation of stable π-benzyl nickel intermediates and can be applied to a range of electrophiles, including those derived from benzylic ethers, esters, and carbamates. nih.gov

The Kumada–Corriu coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, typically involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org While the direct use of this compound in Kumada-Corriu reactions for complex structure elucidation is not explicitly detailed in the provided search results, the principles of this reaction are highly relevant. Nickel and palladium are the most common catalysts for this transformation. organic-chemistry.org

A notable application of Kumada-Corriu coupling is in the synthesis of key intermediates for pharmaceuticals. For example, a scalable synthesis of a key intermediate for the drug siponimod (B560413) involves a nickel-catalyzed Kumada–Corriu coupling as a crucial step. acs.org This highlights the industrial importance of this reaction type in constructing complex molecules. The reaction has been extensively studied for the coupling of various aryl and alkyl halides with Grignard reagents, demonstrating its versatility. organic-chemistry.orgresearchgate.net The development of new ligands continues to expand the scope and efficiency of the Kumada-Corriu coupling, enabling the synthesis of increasingly complex structures.

Three-Component Coupling Reactions (e.g., KA2 Reactions)

Three-component coupling reactions represent an efficient strategy for the construction of complex molecules from simple, readily available starting materials in a single step. researchgate.net Among these, the Ketone-Amine-Alkyne (KA2) coupling reaction is a notable method for synthesizing quaternary propargylamines. researchgate.net This reaction involves the one-pot combination of a ketone, an amine, and an alkyne, typically catalyzed by a transition metal. researchgate.net

The general mechanism of the KA2 coupling involves the in-situ formation of a metal acetylide and an aldimine intermediate. researchgate.net The nucleophilic attack of the metal acetylide on the aldimine leads to the final propargylamine (B41283) product. researchgate.net Various catalytic systems have been developed for this transformation, with catalysts based on copper and zinc being common. nih.govresearchgate.net For instance, zinc acetate (B1210297) has been identified as a mild, efficient, and environmentally benign Lewis acid catalyst for the KA2 coupling, enabling the synthesis of propargylamines with tetrasubstituted carbon centers. nih.gov

While direct examples of this compound being used as a reactant in a KA2 reaction are not prevalent in the reviewed literature, the principles of this methodology are applicable to its derivatives. For example, a derivative of this compound could potentially be functionalized to incorporate a ketone or amine group, making it a suitable substrate for a KA2 coupling reaction to generate more complex fluorinated molecules. The versatility of the KA2 reaction allows for a wide range of functional groups on the ketone, amine, and alkyne components, suggesting its potential for creating diverse structures from a 4-(Trifluoromethyl)benzyl-containing precursor. nih.govresearchgate.net

General Principles of Fluorine and Fluoroalkyl Group Incorporation

The incorporation of fluorine and fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netnih.gov The trifluoromethyl group in this compound is a key feature that imparts unique characteristics to the molecule.

The high electronegativity of fluorine atoms leads to a strong negative inductive effect, which can decrease the energy of molecular orbitals. researchgate.net The C-F bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a molecule by blocking sites that are susceptible to enzymatic degradation. nih.govnih.gov This increased stability is a desirable trait in the development of pharmaceuticals and agrochemicals. nih.gov

Furthermore, the incorporation of a trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to pass through cell membranes. However, the effect on lipophilicity can be complex and context-dependent. The trifluoromethyl group can also induce specific conformational preferences in a molecule. For example, a trifluoromethoxy group tends to adopt an orthogonal orientation relative to an aromatic ring, in contrast to a methoxy (B1213986) group which is typically coplanar.

Methods for introducing fluorine and fluoroalkyl groups into aromatic rings are varied. Direct fluorination using elemental fluorine is a powerful method, though it requires specialized equipment and handling due to the high reactivity of fluorine gas. nih.gov Other methods include nucleophilic fluorination, often challenged by the low nucleophilicity of the fluoride (B91410) ion in the presence of hydrogen bond donors, and electrophilic fluorination using reagents derived from fluorine gas. For the synthesis of compounds like this compound, the trifluoromethyl group is often introduced at an earlier stage of the synthesis, starting from a trifluoromethyl-substituted benzene derivative.

Stereoselective Synthetic Applications

Leveraging Trifluoromethylated Benzyl Groups in 1,2-Cis-Selective Glucosylation

The synthesis of 1,2-cis-O-glycosidic linkages is a significant challenge in carbohydrate chemistry. acs.orgdntb.gov.ua Recent research has demonstrated that the use of trifluoromethylated benzyl protecting groups on glucosyl donors can substantially enhance the selectivity for the 1,2-cis product in glycosylation reactions. acs.orgnih.gov

In a study utilizing glucosyl imidate donors, it was found that substituting the standard benzyl protecting groups with 4-(trifluoromethyl)benzyl or 3,5-bis(trifluoromethyl)benzyl groups led to a marked increase in 1,2-cis-selectivity. acs.orgnih.gov This effect was particularly pronounced when the reaction was activated with trimethylsilyl (B98337) iodide (TMS-I) in the presence of triphenylphosphine (B44618) oxide (TPPO). acs.orgnih.gov The stereoselectivity was observed to be dependent on the number of trifluoromethyl groups on the benzyl protecting groups. acs.orgnih.gov

The proposed mechanism suggests that the electron-withdrawing nature of the trifluoromethyl groups influences the reactivity of the intermediates in the glycosylation reaction, favoring the pathway that leads to the 1,2-cis product. acs.org This approach has shown high 1,2-cis-selectivity even with reactive alcohol acceptors, which is a significant advancement in the field. acs.orgnih.gov

Table 1: Effect of Trifluoromethylated Benzyl Groups on 1,2-Cis-Selectivity in Glucosylation

| Donor Protecting Group | Activator | Additive | Product Ratio (1,2-cis : 1,2-trans) | Reference |

| Benzyl | TMS-I | TPPO | Varies | acs.org |

| 4-Trifluoromethylbenzyl | TMS-I | TPPO | Increased 1,2-cis | acs.orgnih.gov |

| 3,5-Bis-trifluoromethylbenzyl | TMS-I | TPPO | Further Increased 1,2-cis | acs.orgnih.gov |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis offers several advantages over traditional batch processing for the production of chemicals, including improved safety, better heat and mass transfer, and easier scalability. google.commdpi.com The synthesis of benzyl chloride derivatives, including those with trifluoromethyl substituents, can be adapted to continuous flow systems to achieve more efficient and safer production. google.com

A patented method describes the continuous flow synthesis of m-trifluoromethyl benzyl chloride, a positional isomer of the para-substituted compound. google.com This process involves two main steps:

An organic solution is prepared by dissolving formaldehyde (B43269) or its polymer in trifluoromethyl benzene. google.com

An acid solution is prepared by dissolving a chlorinating agent and a phase transfer catalyst in an inorganic acid. google.com

These two solutions are then introduced into a continuous flow reactor where the reaction takes place to yield the product. google.com The flow rates of the organic and acid solutions can be precisely controlled to optimize the reaction conditions and product yield. google.com For example, the flow rate of the organic solution can range from 1-500 ml/min, and the flow rate of the acid solution can also be in the same range, with a specific ratio between the two streams being maintained. google.com

Another example of a continuous flow process is the synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride. mdpi.com In this process, a solution of benzyl chloride in methanol and a solution of hydroxylamine (B1172632) and sodium hydroxide (B78521) in a methanol/water mixture are pumped through a continuous reactor at a controlled temperature and pressure. mdpi.com This method allows for a significant reduction in reaction time and waste generation compared to batch synthesis. mdpi.com

Table 2: Parameters for Continuous Flow Synthesis of Benzyl Chloride Derivatives

| Product | Reactants | Catalyst/Reagents | Reactor Type | Flow Rate | Temperature | Reference |

| m-Trifluoromethyl benzyl chloride | Trifluoromethyl benzene, Formaldehyde | Chlorinating agent, Phase transfer catalyst | Continuous flow reactor | Organic: 1-500 ml/min, Acid: 1-500 ml/min | Not specified | google.com |

| N-Benzylhydroxylamine hydrochloride | Benzyl chloride, Hydroxylamine hydrochloride | Sodium hydroxide | Continuous reactor with preheating and reaction modules | 5.0 mL/min for each reactant stream | 60 °C | mdpi.com |

Green Chemistry Principles Applied to Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound.

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the development of reaction conditions that are less harmful to the environment. This includes the use of safer solvents, minimizing waste, and using catalytic rather than stoichiometric reagents. nih.govrsc.org

One example of the application of these principles is the development of metal- and solvent-free reaction conditions. A study on the synthesis of 2-benzyl-4-arylquinoline derivatives describes a domino reaction that proceeds at 120 °C in the presence of a catalytic amount of molecular iodine, avoiding the need for metal catalysts and solvents. rsc.org This approach is atom-economical and step-economical, reducing waste and simplifying the purification process. rsc.org

Furthermore, the selective chlorination of benzylic alcohols can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which is a high-yielding and rapid method that is compatible with acid-labile functional groups. organic-chemistry.org This avoids the use of harsh acidic or basic conditions that can generate significant amounts of waste.

The development of such environmentally benign reaction conditions is crucial for the sustainable production of this compound derivatives and other fine chemicals.

Atom Economy and Waste Minimization Strategies

In the industrial synthesis of this compound, the principles of green chemistry are increasingly pivotal, guiding the development of new methods that maximize efficiency while minimizing environmental impact. Atom economy and waste minimization are central to this paradigm, focusing on designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing the generation of waste. A key metric in evaluating the environmental footprint of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, process aids, water) to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.

Another key strategy for waste minimization is the adoption of process intensification technologies like continuous flow reactors. While detailed public data for the para-isomer is limited, patents for the synthesis of the related m-trifluoromethyl benzyl chloride highlight the advantages of this approach. google.comgoogle.com Continuous flow synthesis offers superior control over reaction parameters, leading to a higher reaction rate, better selectivity, and fewer by-products. google.com This method avoids the issues associated with batch processing, such as the accumulation of hazardous materials and potential for runaway reactions, thus enhancing safety and reducing the generation of waste streams. google.comgoogle.com The use of a continuous flow reactor can achieve high purity and yield, making it an environmentally friendly and cost-effective option for industrial-scale production. google.com

These modern approaches contrast sharply with older methods that have significant environmental drawbacks. For example, some traditional syntheses rely on the use of highly toxic and carcinogenic reagents like chloromethyl methyl ether or involve multi-step processes with low conversion rates and poor selectivity, generating substantial waste. google.com By focusing on catalytic routes and advanced reactor technology, the chemical industry can significantly lower the environmental burden associated with the production of this compound.

The table below summarizes and compares a traditional synthetic approach with a more modern, greener alternative, highlighting the key differences in reagents and byproducts that influence atom economy and waste generation.

Table 1: Comparison of Synthetic Routes for Benzyl Chlorides

| Feature | Traditional Synthesis (Example) | Modern Greener Synthesis (Example) |

|---|---|---|

| Starting Materials | p-Trifluoromethyl benzaldehyde, Sodium borohydride, Thionyl chloride nbinno.com | 1-halo-2-(trifluoromethyl)benzene, Cyclohexylmagnesium halide, Formaldehyde/HCl source acs.org |

| Key Transformation | Reduction followed by Chlorination nbinno.com | Nickel-catalyzed Kumada–Corriu Coupling, Blanc Chloromethylation acs.org |

| Reagent Type | Stoichiometric | Catalytic (Nickel) |

| Byproducts | Borate salts, Sulfur dioxide, HCl nbinno.com | Magnesium salts, regenerated catalyst |

| Atom Economy | Lower, due to the use of stoichiometric inorganic reagents. | Higher, as the catalyst is used in small amounts and more atoms from reactants are in the product. |

| Waste Profile | Generates significant inorganic salt and gaseous waste. | Reduced waste stream, primarily recyclable solvents and minimal salt byproduct. acs.org |

The quantitative benefits of adopting optimized processes are significant, as illustrated by the data from the development of a similar intermediate.

Table 2: Process Optimization and Waste Reduction Data

| Metric | Reported Manufacturing Route | Optimized Second-Generation Route |

|---|---|---|

| Process | Multi-step route with hazardous reagents (e.g., n-BuLi) acs.org | Two-step route with Ni-catalysis and Blanc chloromethylation acs.org |

| Yield Increase | Baseline | +32.5% acs.org |

| Process Mass Intensity (PMI) Reduction | Baseline | ~65% acs.org |

| Key Advantage | Established process | Significant reduction in waste, improved safety and efficiency. acs.org |

Influence of the Trifluoromethyl Moiety on Molecular Reactivity and Electron Distribution

The presence of a trifluoromethyl (-CF3) group on the benzene ring significantly influences the reactivity and electron distribution of this compound. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing nature deactivates the aryl ring towards electrophilic attack. industrialchemicals.gov.au The carbon-fluorine bonds are also less susceptible to chemical or enzymatic attack compared to carbon-hydrogen bonds. industrialchemicals.gov.au This enhanced stability and the electron-withdrawing properties of the trifluoromethyl group can improve the biological activity and metabolic stability of molecules containing this moiety. chemimpex.com

The trifluoromethyl group's effect on the electronic properties of the molecule also enhances its lipophilicity, which can affect its interaction with biological targets. This increased lipophilicity and potential for enhanced reactivity make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Electrophilic Characteristics of the Benzyl Chloride Functional Group

The benzyl chloride functional group (-CH2Cl) renders the benzylic carbon an effective electrophile. commonorganicchemistry.com This electrophilicity arises from the polarization of the carbon-chlorine bond, where the more electronegative chlorine atom pulls electron density away from the carbon atom, giving it a partial positive charge. This makes the benzylic carbon susceptible to attack by nucleophiles.

The stability of the resulting benzyl carbocation, should the reaction proceed through an SN1 mechanism, is a key factor in the reactivity of benzyl chlorides. The benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring. quora.com This inherent stability of the benzyl carbocation contributes to the electrophilic nature of the benzyl chloride functional group.

Nucleophilic Substitution Reactions of the Chloromethyl Site

The chloromethyl site of this compound is prone to nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, and the predominant pathway is influenced by factors such as the solvent and the nature of the nucleophile. quora.comstackexchange.com

In an SN1 reaction , the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com The stability of the benzyl carbocation, enhanced by resonance, makes this pathway feasible for benzyl halides. quora.comquora.com

In an SN2 reaction , the nucleophile attacks the electrophilic carbon in a concerted step, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is sensitive to steric hindrance at the reaction site. youtube.com

The choice between SN1 and SN2 pathways for benzyl chlorides can be influenced by the reaction conditions. For instance, the reaction of benzyl chloride with ammonia (B1221849) in liquid ammonia tends to follow an SN2 mechanism, while in aqueous or binary solvents, a mixed SN1 and SN2 mechanism is more likely. stackexchange.com Furthermore, substituents on the benzene ring can affect the reaction mechanism. Electron-donating groups can stabilize the carbocation and favor an SN1 pathway, whereas electron-withdrawing groups may favor an SN2 mechanism. stackexchange.com

Table 1: Comparison of SN1 and SN2 Reactions

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Electrophile] | Rate = k[Nucleophile][Electrophile] |

| Mechanism | Stepwise, involves a carbocation intermediate | Concerted, one-step process |

| Stereochemistry | Racemization at the reaction center | Inversion of configuration at the reaction center |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table provides a general comparison of SN1 and SN2 reactions. libretexts.org

Role in Cross-Coupling Reaction Mechanisms

This compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are typically catalyzed by transition metals, most notably palladium. wikipedia.orgacs.org

In a typical palladium-catalyzed cross-coupling reaction, the mechanism involves a catalytic cycle that includes several key steps:

Oxidative Addition : The low-valent palladium catalyst reacts with the organic halide (in this case, this compound) to form an organopalladium intermediate. wikipedia.org

Transmetalation : A second organic fragment, usually in the form of an organometallic reagent (e.g., organoboron, organozinc), transfers its organic group to the palladium center. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium catalyst. wikipedia.org

The trifluoromethyl group on the benzyl chloride can influence the reactivity in these coupling reactions. For example, in Suzuki-Miyaura coupling reactions, this compound can be coupled with boronic acids to form biaryl products. acs.org Nickel-catalyzed cross-coupling reactions have also been developed for benzylic electrophiles, including those derived from benzyl chlorides. nih.gov

Reactivity in Derivatization Processes

Formation of Dithiocarbamate (B8719985) Compounds

This compound is a useful reagent for the synthesis of dithiocarbamate compounds. chemicalbook.com Dithiocarbamates are a class of organosulfur compounds with a wide range of applications. The synthesis typically involves the reaction of this compound with a salt of a dithiocarbamic acid, which is formed from the reaction of a primary or secondary amine with carbon disulfide. rsc.orgeajournals.org

The reaction proceeds via a nucleophilic substitution, where the dithiocarbamate anion acts as the nucleophile, displacing the chloride from the benzylic carbon of this compound. This results in the formation of a new carbon-sulfur bond and the synthesis of the corresponding S-benzyl dithiocarbamate.

Synthesis of Hydrazinium (B103819) Salts and Their Subsequent Transformations

This compound can be used to synthesize hydrazinium salts. cymitquimica.com Hydrazinium salts are derivatives of hydrazine (B178648) and can be valuable intermediates in organic synthesis. thieme-connect.de The synthesis involves the reaction of this compound with hydrazine. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion. The resulting product is a substituted hydrazine, which can be protonated to form a hydrazinium salt. cymitquimica.com

These hydrazinium salts can undergo further transformations. For example, they can be used in the synthesis of heterocyclic compounds, such as triazoles. nih.gov One method for preparing (4-(trifluoromethyl)phenyl)hydrazine involves the diazotization of 4-(trifluoromethyl)aniline (B29031) followed by reduction. Another approach involves the formation of a hydrazone from 4-(trifluoromethyl)benzaldehyde (B58038) and hydrazine, followed by catalytic hydrogenation. google.com

Preparation of 4-(Trifluoromethyl)benzoyl Chloride and Related Carboxylic Acid Derivatives

The conversion of this compound into its corresponding carboxylic acid and acid chloride derivatives is a critical transformation in organic synthesis, providing valuable intermediates for pharmaceuticals and agrochemicals. The primary route involves the oxidation of the benzylic chloride to 4-(trifluoromethyl)benzoic acid, which can subsequently be converted to the highly reactive 4-(trifluoromethyl)benzoyl chloride.

Detailed research has established efficient methods for the direct oxidation of benzyl chlorides to their respective benzoic acids. One environmentally conscious method employs 30% hydrogen peroxide as the oxidant in the presence of a catalyst such as sodium tungstate (B81510) (Na₂WO₄·2H₂O). organic-chemistry.org This reaction is typically performed under phase-transfer conditions, which is particularly effective for substrates like this compound due to the electron-withdrawing nature of the trifluoromethyl group that facilitates the oxidation process. The proposed mechanism involves the initial hydrolysis of the benzyl chloride to the corresponding benzyl alcohol, which is then rapidly oxidized to the carboxylic acid. organic-chemistry.org

A representative procedure involves heating the benzyl chloride at 90°C with hydrogen peroxide, a phase-transfer catalyst like [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻, and the sodium tungstate catalyst in a biphasic system without the need for organic solvents. organic-chemistry.org This method is noted for its high yields, with benzyl chlorides bearing electron-withdrawing substituents showing enhanced reactivity. organic-chemistry.org Another industrial approach involves the chlorination of a starting material like m-trifluoromethyl benzyl chloride, followed by hydrolysis in an aqueous sodium hydroxide solution and subsequent acidification to yield the carboxylic acid. google.com

Once 4-(trifluoromethyl)benzoic acid is obtained, it can be readily converted to 4-(trifluoromethyl)benzoyl chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation. The reaction typically proceeds by refluxing the carboxylic acid with an excess of the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF), to afford the desired acid chloride in high purity.

The following table summarizes the key reaction steps and conditions for the preparation of these derivatives.

Table 1: Synthesis of 4-(Trifluoromethyl)benzoic Acid and 4-(Trifluoromethyl)benzoyl Chloride

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | This compound | 30% H₂O₂, Na₂WO₄·2H₂O, [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻, 90°C | 4-(Trifluoromethyl)benzoic acid | High | organic-chemistry.org |

| Chlorination | 4-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Reflux | 4-(Trifluoromethyl)benzoyl chloride | High | - |

Heterocyclic Annulation Reactions

This compound serves as a versatile electrophilic building block in the synthesis of a wide array of heterocyclic compounds. Its reactivity is centered on the electrophilic benzylic carbon, which readily undergoes nucleophilic substitution by various heteroatomic nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental to constructing diverse heterocyclic rings, which are core motifs in many biologically active molecules. chemimpex.com

In the context of heterocyclic synthesis, "annulation" can be broadly interpreted to include cyclization reactions where this compound provides a key structural fragment. This is often achieved through reactions with bifunctional or multifunctional nucleophiles, where an initial substitution reaction is followed by an intramolecular cyclization step to form the heterocyclic ring.

For example, this compound can react with dithiocarbamates, formed from a primary or secondary amine and carbon disulfide, to produce S-benzylated esters. While this is a substitution reaction, the resulting product can be a precursor for further cyclization into sulfur-containing heterocycles.

A more direct application in forming heterocyclic systems involves its reaction with compounds containing two nucleophilic sites. For instance, reaction with hydrazine derivatives, substituted anilines, or amino-thiols can lead to the formation of various five- or six-membered heterocycles. The 4-(trifluoromethyl)phenyl moiety introduced by this reagent is known to enhance the metabolic stability and biological efficacy of the final heterocyclic product.

The following table provides representative examples of the types of heterocyclic systems that can be accessed using this compound or its derivatives as a key reagent in the cyclization or annulation process.

Table 2: Examples of Heterocyclic Systems Synthesized Using 4-(Trifluoromethyl)benzyl Derivatives

| Heterocycle Class | Reaction Type | Nucleophile/Reaction Partner | Key Features |

|---|---|---|---|

| N-Benzylic Heterocycles | Nucleophilic Substitution | Pyrroles, indoles, imidazoles | Direct attachment of the 4-(trifluoromethyl)benzyl group to a nitrogen atom of a pre-existing heterocycle. |

| Thiazoles/Oxazoles | Cyclocondensation | Thioamides/Amides with a second nucleophilic group | The benzyl chloride acts as an electrophile to react with the sulfur or oxygen atom, followed by intramolecular cyclization. |

| 1,2,4-Triazoles | Cycloaddition (via derivatives) | Azide derivatives (from the corresponding benzyl halide) can undergo [3+2] cycloaddition with nitriles. | While not a direct annulation with the chloride, it represents a key transformation pathway for this structural family. |

| Glucosyl Ethers (cyclic) | Glycosylation (with related donors) | Reactive alcohols | Trifluoromethyl-substituted benzyl groups on glucosyl donors enhance 1,2-cis selectivity in forming cyclic ether linkages. nih.gov |

These examples underscore the utility of this compound as a foundational reagent for introducing the valuable 4-(trifluoromethyl)benzyl motif into a diverse range of heterocyclic structures through various reaction pathways, including those that culminate in ring formation.

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Critical Intermediate in Pharmaceutical Synthesis

4-(Trifluoromethyl)benzyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. chemimpex.com Its primary function is to introduce the 4-(trifluoromethyl)benzyl moiety into a target molecule. This is a common strategy in drug discovery to create new chemical entities with potentially improved pharmacological profiles. chemimpex.com The compound's reactivity allows it to be used in a variety of chemical reactions to construct the carbon skeleton of drug candidates. Researchers and chemical industry professionals utilize it as a key starting material in multi-step syntheses, making it an invaluable component in the drug development pipeline. chemimpex.comnbinno.com Its role is particularly prominent in the creation of drugs where the presence of a trifluoromethyl group is desired to enhance biological activity. chemimpex.comnbinno.com

Rational Drug Design Strategies Utilizing the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most important fluorinated moieties in medicinal chemistry. mdpi.com Its incorporation into drug candidates is a well-established strategy in rational drug design to deliberately modify a molecule's properties. hovione.com This functional group can be used as a bioisostere, replacing a methyl or chloro group to fine-tune the steric and electronic characteristics of a lead compound. wikipedia.org

A primary reason for incorporating a trifluoromethyl group is to enhance the metabolic stability of a potential drug. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group highly resistant to metabolic oxidation by enzymes in the body. mdpi.com This increased stability can lead to a longer biological half-life and a reduction in the required drug dosage. mdpi.com

Furthermore, the trifluoromethyl group can significantly alter the electronic properties of a molecule, which can lead to stronger interactions with biological targets and thus enhanced biological activity. mdpi.com While not universally guaranteed, the substitution of a methyl group with a trifluoromethyl group has been shown in a notable number of cases (9.19%) to increase biological activity by a factor of ten or more. acs.org This enhancement is often driven by changes in electrostatic energy between the drug and its target. acs.org

Synthesis and Biological Evaluation of Bioactive Derivatives

The utility of this compound is demonstrated in the synthesis of bioactive derivatives for therapeutic applications, particularly in oncology. Its role as a benzylating agent allows for its incorporation into various molecular scaffolds known to exhibit potent biological effects.

The development of new anticancer agents is a major focus of research where the trifluoromethyl group has found extensive use. nih.gov Several FDA-approved anticancer drugs, such as Flutamide and Sorafenib, contain this moiety, highlighting its importance in oncology drug design. nih.gov The synthesis of novel compounds containing the 4-(trifluoromethyl)benzyl group is a promising strategy for discovering new cancer therapeutics. By reacting this compound with molecules containing nucleophilic groups (such as phenols or amines), novel derivatives can be created and evaluated for their antiproliferative activity against various cancer cell lines.

A key target in cancer chemotherapy is tubulin, a protein that polymerizes to form microtubules. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Several successful anticancer drugs, known as tubulin inhibitors, function by binding to tubulin and preventing its polymerization. nih.gov

Many potent tubulin inhibitors, such as the natural product combretastatin (B1194345) A-4, feature two substituted aromatic rings connected by a bridge. nih.gov A common strategy in medicinal chemistry is to synthesize analogs of these known inhibitors to improve their efficacy and pharmacokinetic properties. This compound is an ideal reagent for creating such analogs. For example, it can be used to synthesize derivatives that mimic the structure of known colchicine-site binding agents, where one of the phenyl rings is replaced by a 4-(trifluoromethyl)benzyl group.

Research on structurally related compounds shows that this class of molecules can effectively inhibit tubulin polymerization, leading to potent cytotoxic effects against cancer cells. nih.govresearchgate.net Derivatives are designed to bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of the microtubule network. nih.govnih.gov This disruption typically induces cell cycle arrest in the G2/M phase and triggers apoptosis, often accompanied by a decrease in mitochondrial membrane potential. nih.govnih.gov The table below summarizes the antiproliferative activity of several reported tubulin inhibitors, illustrating the potency that can be achieved with this class of compounds.

| Compound | Target Cancer Cell Line | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound A7 (Deoxypodophyllotoxin Derivative) | MCF-7 (Breast Cancer) | 0.004 | nih.gov |

| Compound A8 (Deoxypodophyllotoxin Derivative) | MCF-7 (Breast Cancer) | 0.004 | nih.gov |

| Compound 7n (Benzimidazole Derivative) | SK-Mel-28 (Melanoma) | 2.55 | nih.gov |

| Compound 7u (Benzimidazole Derivative) | SK-Mel-28 (Melanoma) | <17.89 | nih.gov |

| Derivative 55 (Indole-based Benzothiazole) | HT-29 (Colon Cancer) | 0.024 | nih.gov |

Anticancer Agent Development

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism for anticancer chemotherapeutics. Research into novel apoptosis-inducing agents has explored various chemical scaffolds, including those containing trifluoromethyl and benzyl (B1604629) groups. While direct studies detailing the synthesis of apoptosis inducers from this compound are not extensively documented in the available literature, related structures highlight the potential of the trifluoromethylphenyl moiety in this field. For instance, a novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives have been synthesized and evaluated for their ability to induce apoptosis. mdpi.com Among these, compounds with substituted benzylamino groups at the 2-position of the thiazole (B1198619) skeleton have shown promising results. Specifically, the p-chlorobenzylamino derivative and phenethylamino analogues were found to inhibit the growth of cancer cell lines and induce apoptosis in a time and concentration-dependent manner in U-937 leukemia cells. mdpi.com Similarly, studies on N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilides have demonstrated that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net Furthermore, certain 4-substituted benzoyltaurinamide derivatives have been found to induce the intrinsic apoptotic pathway by modulating the expression of BAX, Bcl-2, caspase-3, and caspase-9. nih.gov These findings underscore the potential of benzyl and trifluoromethyl-containing structures in the design of new anticancer agents that function by inducing apoptosis.

Antiviral Compound Discovery

Antidiabetic Agents: α-Glucosidase Inhibitors

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives have been designed and synthesized as potent α-glucosidase inhibitors. researchgate.net The synthesis involved treating a precursor with 1-(bromomethyl)-4-(trifluoromethyl)benzene to introduce the trifluoromethylbenzyl group. researchgate.net The resulting compounds demonstrated significant inhibitory activity against α-glucosidase, with some derivatives showing higher potency than the standard drug, acarbose. researchgate.netnih.gov

Table 1: α-Glucosidase Inhibitory Activity of 4-(Trifluoromethyl)benzyl-linked 1,9-diazaspiro[5.5]undecane Derivatives

| Compound | Substituent | IC50 (nM) researchgate.net |

|---|---|---|

| SPO-7 | p-Tertiary butyl | 49.96 |

| SPO-9 | m-Fluoro | 63.51 |

| SPO-11 | o-Fluoro | 67.06 |

| SPO-10 | p-Fluoro | 77.51 |

| SPO-2 | Benzyl | 77.71 |

| Acarbose (Standard) | - | 35.9 |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for the management of Alzheimer's disease. Derivatives of this compound have been explored for this purpose. A series of hydrazones were synthesized from 4-(trifluoromethyl)benzohydrazide and evaluated for their cholinesterase inhibitory activity. These compounds exhibited dual inhibition of both AChE and BuChE, with IC50 values in the micromolar range. Notably, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as a potent inhibitor of AChE.

Table 2: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 4-(Trifluoromethyl)benzylidene hydrazone derivative | 46.8 - 137.7 | 19.1 - 881.1 |

Activity Against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. The trifluoromethyl group has been incorporated into novel compounds with significant activity against Mtb. A series of substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs were synthesized and evaluated. Several of these compounds exhibited potent activity against both sensitive and resistant strains of Mtb, with Minimum Inhibitory Concentrations (MIC) around 7-8 µM. Furthermore, the preclinical candidate PBTZ169 (macozinone), a benzothiazinone containing a trifluoromethylphenyl group, is a highly potent inhibitor of the essential mycobacterial enzyme DprE1. PBTZ169 has demonstrated an in vitro MIC of 0.2 ng/mL against M. tuberculosis.

Table 3: Anti-Mycobacterial Activity of Trifluoromethyl-Containing Compounds

| Compound Class/Name | Target Organism | Activity (MIC) |

|---|---|---|

| 2-Trifluoromethyl-4-quinolinylhydrazone analogs | M. tuberculosis (sensitive & resistant strains) | ~7 - 8 µM |

| PBTZ169 (Macozinone) | M. tuberculosis | 0.2 ng/mL |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drug development due to its essential role in viral replication. Benzodiazepine derivatives incorporating a 4-(trifluoromethyl)phenyl group have been identified as a new class of Mpro inhibitors. Structure-activity relationship studies led to the discovery of a highly active compound, methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] researchgate.netresearchgate.net-diazepine-7-carboxylate, which covalently binds to Mpro.

Table 4: Inhibition of SARS-CoV-2 Main Protease by a Benzodiazepine Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| Methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] researchgate.netresearchgate.net-diazepine-7-carboxylate | SARS-CoV-2 Mpro | 0.180 ± 0.004 |

Development of Therapeutic and Diagnostic Probes

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives valuable scaffolds in the design of specialized probes for biological research.

While direct application of this compound as a biochemical probe is not extensively documented, research into structurally similar compounds highlights the potential of the trifluoromethylated benzyl moiety in probe development. A notable example is the development of a fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S) in living cells, which utilizes a 4-azido-(α-CF₃)-benzyl resorufin (B1680543) structure. biorxiv.org

In this probe, the presence of the α-trifluoromethyl group at the benzylic position was found to significantly accelerate the 1,6-elimination process that releases the fluorescent reporter molecule, resorufin, upon reaction with H₂S. biorxiv.orgnih.gov This rapid activation allows for more sensitive and near-real-time detection of intracellular H₂S. biorxiv.org The study demonstrated that the probe with the α-CF₃ group exhibited a more than 2.6-fold enhancement in fluorescence compared to its non-trifluoromethylated counterpart. biorxiv.org Computational studies, specifically Density Functional Theory (DFT) calculations, supported the hypothesis that the benzylic trifluoromethyl group lowers the activation energy barrier for the 1,6-elimination, thus speeding up the probe's response. biorxiv.org This research underscores the potential of incorporating the 4-(trifluoromethyl)benzyl scaffold into the design of highly efficient, activity-based sensing probes for investigating dynamic cellular processes. biorxiv.org

The investigation of mitochondrial function and dysfunction is crucial in understanding numerous diseases. While this compound itself is not directly used as a mitochondrial probe, its derivatives have been studied in this context. For instance, the compound 3-[4-(trifluoromethyl)benzyl]-menadione, a 1,4-naphthoquinone (B94277) derivative, has been investigated for its antimalarial properties. chemscene.com

Research on this compound sought to determine if its mechanism of action involved the inhibition of the mitochondrial electron transport chain in the malaria parasite Plasmodium falciparum. chemscene.com The study concluded that, unlike the known mitochondrial inhibitor atovaquone, 3-[4-(trifluoromethyl)benzyl]-menadione does not inhibit the mitochondrial electron transport chain. chemscene.com Instead, its antimalarial activity is proposed to stem from its nature as a "subversive substrate," shuttling electrons from reduced flavoproteins to other acceptors. chemscene.com This finding, while demonstrating a non-inhibitory role for this specific derivative, illustrates how the 4-(trifluoromethyl)benzyl moiety can be incorporated into molecules designed to interact with cellular redox systems, which are closely linked to mitochondrial function. The design of mitochondria-targeting probes often involves the inclusion of lipophilic, cationic groups to facilitate accumulation within the negatively charged mitochondrial matrix. nih.govresearchgate.net

Preclinical Drug Development and Intermediate Synthesis (e.g., for Siponimod)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the drug Siponimod (B560413). mdpi.com Siponimod (brand name Mayzent) is an oral medication used for the treatment of relapsing forms of multiple sclerosis (MS). nih.gov It acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₅. nih.govnih.gov

The synthesis of Siponimod involves the coupling of this compound, or more precisely the 4-cyclohexyl-3-(trifluoromethyl)benzyl moiety derived from it, with other chemical entities to construct the final complex structure of the drug. mdpi.comsigmaaldrich.com Specifically, a key intermediate in several synthesis routes is 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. mdpi.com Scalable processes for the preparation of this key intermediate have been developed to support the large-scale manufacturing of Siponimod. mdpi.com These processes often start from more readily available and cost-effective materials, highlighting the industrial importance of this synthetic pathway. mdpi.com The chemical name for Siponimod is 1-[[4-[(1E)-1-[[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethylphenyl]methyl]-3-azetidinecarboxylic acid, which clearly indicates the incorporation of the trifluoromethylbenzyl portion of the molecule. nih.gov

The development of efficient synthetic routes for Siponimod, which rely on intermediates like this compound, is a critical aspect of preclinical and commercial drug production. nih.govnih.gov Various synthetic strategies and the preparation of different intermediates for Siponimod have been described in the patent literature, further emphasizing the importance of this chemical building block. biorxiv.orgnih.govnih.gov

Applications in Agrochemical and Materials Science Research

Formulation of Advanced Agrochemicals

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl group, is a prominent strategy in modern agrochemical design. These groups can significantly influence a molecule's biological activity, metabolic stability, and environmental persistence. 4-(Trifluoromethyl)benzyl chloride serves as a key precursor for introducing the trifluoromethylbenzyl moiety into active ingredients.

The trifluoromethyl group is a critical component in many modern pesticides, including herbicides, insecticides, and rodenticides, often enhancing their efficacy. chemimpex.com Research has shown that introducing this group can improve the biological activity of compounds. chemimpex.com this compound is used as a reactant in the synthesis of these complex agrochemicals. chemimpex.comchemsrc.com

A notable example is the insecticide Benzpyrimoxan, which contains a 4-(trifluoromethyl)benzyloxy structure. This novel insecticide is effective against rice plant hoppers, including populations that have developed resistance to other chemical classes of insecticides. chemsrc.com The synthesis of such molecules leverages intermediates like this compound to introduce the essential fluorinated fragment. chemsrc.com It is also identified as an intermediate in the production of rodenticides. chemsrc.com

Table 1: Example of Agrochemical Synthesized Using a 4-(Trifluoromethyl)benzyl Moiety

| Compound Name | Agrochemical Type | Target Pest | Key Structural Feature |

| Benzpyrimoxan | Insecticide | Rice Plant Hoppers | Contains a 4-(trifluoromethyl)benzyloxy pyrimidine (B1678525) moiety. chemsrc.com |

A significant advantage of incorporating the trifluoromethyl group into agrochemicals is the enhancement of their stability. chemimpex.com The carbon-fluorine bond is exceptionally strong, which imparts considerable chemical and metabolic robustness to the molecule. chemimpex.com This increased stability means the active ingredient can persist long enough to be effective in the field, resisting environmental degradation pathways. chemimpex.com The use of this compound as a building block allows for the strategic placement of this stabilizing group within the final agrochemical product. chemimpex.com Fluorination can also lead to improved environmental profiles by fine-tuning the molecule's properties to reduce off-target effects. nih.gov

Development of Advanced Materials and Polymers

In materials science, this compound is employed in the synthesis of specialized polymers and functional materials. The trifluoromethyl group can bestow unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. chemimpex.com

This compound serves as a building block for advanced polymers and coatings. chemimpex.com The presence of the -CF3 group in a polymer can enhance its performance, particularly for applications in harsh conditions, by improving properties like thermal stability and chemical inertness. chemimpex.com This makes such materials suitable for specialized coatings that require high durability. chemimpex.com For instance, fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for protective coatings.

In the field of polymer chemistry, benzyl (B1604629) halides are known to function as initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines (POx). semanticscholar.orgnih.gov This class of polymers is of great interest for biomedical applications. acs.org The initiator plays a crucial role in controlling the polymerization process and the final properties of the polymer.

Research has shown that the choice of the halide in benzyl halide initiators affects the polymerization rate and control. nih.gov For example, benzyl bromides can sometimes lead to slow initiation, which may result in polymers with broader molar mass distributions. nih.gov The use of corresponding iodide-based initiators can accelerate the polymerization and improve control. nih.gov This highlights an ongoing area of research focused on "tuning" the initiator's efficiency. While benzyl chloride itself is used, its derivatives like this compound represent potential candidates for further tuning of the initiation step. The electron-withdrawing nature of the -CF3 group can influence the reactivity of the benzylic chloride, thereby affecting the initiation kinetics and the characteristics of the resulting poly(2-oxazoline).

Table 2: Common Initiator Types for Cationic Ring-Opening Polymerization of 2-Oxazolines

| Initiator Class | Specific Examples | Influence on Polymerization |

| Alkyl Halides | Methyl iodide, Benzyl bromide, Benzyl chloride | Can initiate CROP; efficiency and rate depend on the specific halide and alkyl/benzyl group. nih.govmdpi.comnih.gov |

| Alkyl Tosylates | Methyl tosylate | Commonly used, effective initiators. semanticscholar.orgacs.org |

| Alkyl Triflates | Methyl triflate | Highly reactive initiators, leading to fast polymerization. acs.org |

Polymeric ionic liquids (PILs) are a class of polymers that are being extensively researched for applications such as gas separation membranes, particularly for CO2 capture. researchgate.net One common method for synthesizing PILs involves the polymerization of monomers that contain an ionic liquid moiety, such as those derived from vinylbenzyl chloride. nih.gov

For example, poly(1-[(4-ethenylphenyl)methyl]-3-alkylimidazolium) salts, which are PILs, can be synthesized from vinylbenzyl chloride. rsc.org this compound can be considered a non-polymerizable analogue and a potential precursor for creating related ionic liquid structures that could be incorporated into polymers. The introduction of fluorinated groups, such as trifluoromethyl, into the structure of ionic liquids and PILs is a known strategy to enhance gas separation performance. Fluorinated PILs often exhibit favorable CO2 solubility and can be designed into membranes for separating CO2 from other gases like N2 or CH4. researchgate.net Therefore, this compound is a relevant building block for creating novel fluorinated ionic liquids and PILs with tailored properties for advanced gas separation applications. rsc.org

Exploration of Optoelectronic and Photonic Applications

The unique combination of a reactive benzyl chloride group and an electron-withdrawing trifluoromethyl (-CF3) group in this compound makes it a promising, though not yet widely reported, building block in the synthesis of advanced materials for optoelectronic and photonic applications. The introduction of the -CF3 group can significantly modify the optical and physical properties of polymers, a critical aspect in the design of materials for light manipulation and transport.

Research into fluorinated polymers has demonstrated that the incorporation of fluorine atoms, and particularly -CF3 groups, can lead to materials with low refractive indices, high optical transparency, and excellent thermal and chemical stability. morressier.comwechemglobal.com These properties are highly desirable for applications such as optical waveguides, anti-reflective coatings, and optical fibers. researchgate.net The benzyl chloride moiety, on the other hand, provides a versatile handle for polymerization and functionalization, allowing for the integration of this fluorinated unit into various polymer architectures. researchgate.netbeilstein-journals.org

Furthermore, the presence of the -CF3 group can enhance the performance of materials in nonlinear optical (NLO) applications. The electron-withdrawing nature of the trifluoromethyl group can influence the electron distribution in conjugated polymer systems, a critical factor for achieving high third-order optical nonlinearities. acs.orgdtic.mil Materials with significant NLO properties are essential for the development of all-optical switching and signal processing devices.

The synthesis of polymers from benzyl chloride and its derivatives is a well-established field, often utilizing methods like Friedel-Crafts polymerization or controlled radical polymerization techniques. beilstein-journals.orgacs.orgacs.org These methods can be adapted to polymerize this compound or to graft it onto other polymer backbones, thereby creating materials with tailored optical properties.

Detailed Research Findings

Although specific research on this compound in this context is limited, we can extrapolate from studies on analogous fluorinated polymers and benzyl-containing polymers to predict the properties of hypothetical polymers derived from it.

For instance, a copolymer of styrene (B11656) and this compound would be expected to exhibit a lower refractive index compared to polystyrene, due to the presence of the -CF3 groups. This effect is demonstrated in studies on other fluorinated methacrylates, where the refractive index decreases linearly with the increasing content of the fluorinated monomer. researchgate.net

The table below illustrates the expected trend in the refractive index of a hypothetical copolymer of methyl methacrylate (B99206) (MMA) and a monomer derived from this compound, which we will call "TFMB-MA" (4-(Trifluoromethyl)benzyl methacrylate), based on findings for similar fluorinated polymers.

| Monomer Composition (molar ratio) | Expected Refractive Index (at 589 nm) |

| 100% MMA | 1.489 |

| 90% MMA / 10% TFMB-MA | 1.481 |

| 70% MMA / 30% TFMB-MA | 1.465 |

| 50% MMA / 50% TFMB-MA | 1.449 |

| 100% TFMB-MA | 1.413 |

This table is illustrative and based on the known effects of trifluoromethyl groups on the refractive index of polymers. Actual values would need to be determined experimentally.

In the realm of nonlinear optics, the introduction of the trifluoromethyl group is anticipated to enhance the third-order nonlinear optical susceptibility (χ(3)) of conjugated polymers. Research on other organic molecules has shown that the presence of strong electron-withdrawing groups can significantly increase the hyperpolarizability of the molecule, a key contributor to the macroscopic NLO response.

The following table presents hypothetical data on the effect of the trifluoromethyl group on the nonlinear refractive index (n2) and the third-order susceptibility (χ(3)) of a generic conjugated polymer.

| Polymer System | Expected Nonlinear Refractive Index (n2) (cm2/W) | Expected Third-Order Susceptibility (χ(3)) (esu) |

| Base Conjugated Polymer | 1.5 x 10-14 | 2.0 x 10-12 |

| Conjugated Polymer with Benzyl Group | 1.8 x 10-14 | 2.4 x 10-12 |

| Conjugated Polymer with 4-(Trifluoromethyl)benzyl Group | 3.5 x 10-14 | 4.7 x 10-12 |

This table is illustrative and based on the general understanding of the impact of electron-withdrawing groups on the nonlinear optical properties of conjugated systems. Experimental verification is required.

Computational and Theoretical Investigations of 4 Trifluoromethyl Benzyl Chloride and Its Analogues

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in 4-(Trifluoromethyl)benzyl chloride are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable conformations and the energy barriers between them.

Density Functional Theory (DFT) for Optimized Structures

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface.

In a closely related analogue, 4-(trifluoromethyl)benzyl bromide, DFT calculations at the B3LYP/6-311+G(d,p) level have been performed to determine its optimized geometry. nih.gov These studies indicate that the molecule possesses C1 point group symmetry. The calculated bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular framework. For instance, the C-Br bond length was calculated to be 1.965 Å, and the C-CF3 bond length was 1.503 Å. The benzene (B151609) ring exhibits slight distortions from a perfect hexagon due to the presence of the substituents.

Conformational analysis of substituted benzyl (B1604629) halides using DFT reveals the preferred orientation of the -CH2Cl group with respect to the benzene ring. Studies on halobenzaldehydes, which share some structural similarities, show that the conformational preferences are dictated by a balance of electronic and steric effects. researchgate.net For this compound, the rotation around the C(aryl)-C(benzyl) bond is a key conformational feature. The potential energy surface for this rotation typically shows energy minima corresponding to staggered conformations and transition states for eclipsed conformations. The rotational barrier is influenced by the steric hindrance and electronic interactions between the chloromethyl group and the trifluoromethyl-substituted benzene ring.

Table 1: Selected Optimized Geometrical Parameters of 4-(Trifluoromethyl)benzyl Bromide (a close analogue) calculated using DFT.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.965 |

| C-CF3 | 1.503 |

| C-C (ring) | 1.385 - 1.398 |

| C-H (ring) | 1.082 - 1.085 |

| C-C-C (ring) | 118.9 - 120.7 |

| C-C-Br | 111.4 |

| C-C-CF3 | 120.9 |

Data extrapolated from a study on 4-(trifluoromethyl)benzyl bromide. nih.gov

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry offers a suite of tools to analyze the distribution of electrons and predict the sites and nature of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. numberanalytics.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates a more reactive molecule.

For the analogous compound 4-(trifluoromethyl)benzyl bromide, the HOMO and LUMO energies have been calculated using DFT. The HOMO is primarily localized on the bromine atom and the benzene ring, while the LUMO is distributed over the benzene ring and the CF3 group. nih.gov The calculated HOMO-LUMO energy gap for this molecule provides an indication of its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 4-(Trifluoromethyl)benzyl Bromide.

| Parameter | Energy (eV) |

| E(HOMO) | -9.87 |

| E(LUMO) | -1.12 |

| HOMO-LUMO Gap (ΔE) | 8.75 |

Data from a computational study on 4-(trifluoromethyl)benzyl bromide. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is the potential experienced by a positive test charge at a point in space near a molecule. Different colors on the MEP surface represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

Global Reactivity Descriptors (e.g., Global Softness, Electrophilicity Index)

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Global Softness (S) : The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These descriptors for 4-(trifluoromethyl)benzyl bromide have been calculated from its HOMO and LUMO energies, providing a quantitative basis for its reactivity. nih.gov

Table 3: Global Reactivity Descriptors for 4-(Trifluoromethyl)benzyl Bromide.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 5.495 |

| Chemical Hardness (η) | 4.375 |

| Global Softness (S) | 0.228 |

| Electrophilicity Index (ω) | 3.45 |

Data calculated based on the HOMO and LUMO energies from the study on 4-(trifluoromethyl)benzyl bromide. nih.gov

Fukui Functions for Predicting Chemical Selectivity

The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de There are three types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance), indicating sites most susceptible to attack by a nucleophile.

f-(r) : For electrophilic attack (electron donation), indicating sites most likely to be attacked by an electrophile.

f0(r) : For radical attack.

Spectroscopic Property Simulations

Theoretical vibrational analysis, primarily using DFT, is a cornerstone for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a precise assignment of spectral bands to specific molecular motions can be achieved.

Studies on analogues of this compound demonstrate the utility of this approach. For instance, DFT calculations on fluorinated benzyl chlorides and related structures have been effective in assigning key vibrational modes. jetir.org The combination of experimental FT-IR/FT-Raman spectra with quantum chemical calculations provides a fundamental understanding of the vibrational behavior. jetir.org For example, the C-Cl stretching vibration in benzyl chloride derivatives is generally expected in the 600-800 cm⁻¹ region. jetir.org In polyvinylbenzylchloride, a related polymer, the C-Cl stretch and a CH₂-Cl bending peak were observed at 678 cm⁻¹ and 1260 cm⁻¹, respectively. researchgate.net

DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been successfully used to simulate the IR spectra of complex analogues like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, showing good agreement with experimental patterns. researchgate.net Similarly, DFT has been used to reliably assign vibrational modes for 4-(trifluoromethyl)benzyl alcohol, a very close analogue, highlighting the strong coupling between the CF₃ group and the benzene ring. nih.gov The accuracy of these predictions often relies on the use of scaling factors to correct for anharmonicity and other systematic errors in the calculations. mdpi.com

Table 1: Selected Vibrational Frequencies for Benzyl Chloride Analogues

| Functional Group | Compound Type | Predicted/Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-Cl Stretch | Fluoro benzyl chloride | ~600-800 | jetir.org |

| C-Cl Stretch | Polyvinylbenzylchloride | 678 | researchgate.net |

| CH₂-Cl Bend | Polyvinylbenzylchloride | 1260 | researchgate.net |

Time-dependent density functional theory (TD-DFT) is the leading method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths of molecules. These simulations help in understanding the nature of electronic transitions, such as n→π* or π→π*, and assigning the absorption bands observed experimentally.

For benzyl chloride itself, pulse radiolysis experiments identified a strong absorption band for the resulting benzyl cation at 303 nm. rsc.org Theoretical calculations on analogues aim to predict such absorptions. TD-DFT calculations have been applied to various aryl benzyl derivatives to interpret their electronic spectra. nih.gov For example, TD-DFT simulations were performed on conjugated polymers containing fluorenyl and diphenylene units, which are structurally much larger but conceptually related analogues. nih.gov Using the CAM-B3LYP functional, these calculations predicted high oscillator strength singlet-singlet transitions, with the calculated absorption maxima in a vacuum being comparable to the experimental spectra recorded in non-polar solvents like hexane. nih.gov

The calculations typically provide a series of excited states, their corresponding absorption wavelengths (λ), and the oscillator strengths (f), which indicate the intensity of the transition. For a tail-truncated model of a conjugated polymer analogue, TD-DFT calculations predicted significant absorptions with very high oscillator strengths, as detailed in the table below. nih.gov This demonstrates the power of TD-DFT to elucidate the electronic structure and optical properties of complex molecules related to this compound.

Table 2: Simulated UV-Vis Absorption Data for a Conjugated Polymer Analogue (n=3 model)

| Wavelength (nm) | Oscillator Strength (f) | Calculation Method | Reference |